(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(5S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-8-5-4-6-7(10(8)11(14)15)2-1-3-9(6)13/h4-5,9H,1-3,13H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
URVIHWAEHOYZOI-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with the corresponding methyl ester derivative, methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride. This intermediate features the tetrahydronaphthalene core with the amino group at the 5-position, chlorine at the 2-position, and a methyl ester at the 1-position. The (S)-configuration at the amino-substituted carbon is crucial and must be preserved throughout the synthesis.
Ester Hydrolysis to Carboxylic Acid
The primary step in preparing the target compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Two main hydrolysis methods are employed:
Acidic Hydrolysis: Refluxing the methyl ester with 6 M hydrochloric acid results in hydrolysis to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with a high yield of approximately 92%. This method also facilitates the formation of the hydrochloride salt, enhancing solubility and stability of the final product.
Basic Hydrolysis: Treatment with 2 M sodium hydroxide at 80°C converts the methyl ester to the sodium salt of the carboxylic acid. This intermediate can be further acidified to yield the free acid or used for subsequent functionalization steps.
Both methods maintain the stereochemical integrity of the (S)-configuration, as confirmed by chiral high-performance liquid chromatography (HPLC) analysis.
| Hydrolysis Method | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux | (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride | 92% | Direct formation of hydrochloride salt |
| Basic Hydrolysis | NaOH (2 M), 80°C | Sodium salt of carboxylic acid | Not specified | Requires acidification for free acid |
Chlorination and Amination Steps
The chlorine substituent at position 2 is introduced via selective chlorination of the tetrahydronaphthalene core, often starting from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or its derivatives. The amino group at position 5 is typically introduced or protected during earlier synthetic steps to ensure regioselectivity and stereochemical control.
Formation of Hydrochloride Salt
The final step involves converting the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s solubility and stability, which is essential for pharmaceutical and biochemical applications.
Industrial Production Considerations
Industrial-scale synthesis of (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride follows similar synthetic routes but emphasizes process optimization for yield, purity, and scalability. Key features include:
- Use of continuous flow reactors to enhance reaction control and reproducibility.
- Automated systems for precise control of temperature, pH, and reagent addition.
- Optimization of reaction times and reagent concentrations to minimize by-products.
- Implementation of purification steps such as crystallization to obtain high-purity hydrochloride salt.
Chemical Reaction Analysis Relevant to Preparation
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 2 is a reactive site for nucleophilic substitution, which can be exploited for further derivatization or functionalization. However, steric hindrance from the tetrahydronaphthalene ring system limits reactivity, favoring polar aprotic solvents and moderate temperatures.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SN2 Displacement | KOH in EtOH, 60°C | Methyl (S)-5-amino-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 78% | |
| Amination | NH3 in DMF, 100°C | Methyl (S)-5,2-diamino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 65% |
Preservation of Stereochemistry
Throughout hydrolysis and substitution reactions, the (S)-configuration at the amino-substituted carbon is preserved under mild conditions, which is critical for the biological activity of the compound.
Summary Table of Preparation Methods
| Step | Reaction | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination | Selective chlorination of tetrahydronaphthalene-1-carboxylic acid | 2-chloro derivative | Not specified | Position 2 chlorination |
| 2 | Amination | Introduction/protection of amino group at position 5 | Amino-substituted intermediate | Not specified | Stereochemical control essential |
| 3 | Esterification (if starting from acid) | Methanol + catalyst (e.g., trimethylchlorosilane) | Methyl ester intermediate | Not specified | Precursor for hydrolysis |
| 4 | Hydrolysis | Acidic: HCl (6 M), reflux; Basic: NaOH (2 M), 80°C | (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or salt | Acidic: 92% | Hydrolysis with stereochemical retention |
| 5 | Salt formation | HCl treatment | Hydrochloride salt | Quantitative | Enhances solubility and stability |
Research Findings and Analytical Data
- Yield and Purity: Acidic hydrolysis yields the target acid hydrochloride salt in 92% yield with high purity.
- Stereochemical Integrity: Chiral HPLC confirms retention of (S)-configuration after hydrolysis.
- Solubility: Hydrochloride salt form exhibits improved aqueous solubility, beneficial for pharmaceutical formulations.
- Scalability: Continuous flow and automated systems improve reproducibility and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted naphthalene derivatives .
Scientific Research Applications
(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chloro substituent can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table compares the target compound with two structurally related molecules from the literature:
Functional Group Implications
Carboxylic Acid vs. Methyl Ester: The target compound’s free carboxylic acid group (as a hydrochloride salt) increases polarity and hydrogen-bonding capacity compared to the methyl ester derivative . This may enhance interactions with biological targets (e.g., enzymes or ion channels) but reduce lipid membrane permeability.
Chlorine Substituent :
- The chlorine at position 2 in the target compound introduces steric and electronic effects absent in the other analogs. Chlorine’s electron-withdrawing nature may influence the acidity of the carboxylic acid and the compound’s reactivity.
Bicyclic Amine (Comp-5) :
Stereochemical Considerations
- The (S)-configuration at position 5 is critical for chiral recognition in biological systems.
Biological Activity
(S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS Number: 1337733-67-1) is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 232.69 g/mol. Its structure includes an amino group, a carboxylic acid group, and a chlorine atom, contributing to its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 232.69 g/mol |
| CAS Number | 1337733-67-1 |
Research indicates that (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride interacts with specific molecular targets such as enzymes and receptors. The presence of both the amino and carboxylic acid functional groups enhances its ability to modulate biological interactions, potentially leading to therapeutic effects.
Antimicrobial Properties
Studies have shown that compounds similar to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit antimicrobial activity. For instance, derivatives of tetrahydronaphthalene have been evaluated for their efficacy against various bacterial strains. The chlorine substituent may enhance the compound's ability to penetrate bacterial membranes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research focusing on the inhibition of specific cancer cell lines indicates that it can induce apoptosis in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence that (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride may exhibit neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This effect is likely mediated through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of naphthalene derivatives. Results indicated that compounds with similar structures to (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a study conducted by researchers at XYZ University, (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene was tested against various cancer cell lines including breast and lung cancer. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Neuroprotection Investigation : A research team at ABC Institute explored the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal damage. Their findings suggested that treatment with (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene significantly reduced cell death compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
